Cas no 936077-59-7 (<br>5-(Chloromethyl)-2-(methoxymethyl)-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimi din-7(4H)-one)

5-(Chloromethyl)-2-(methoxymethyl)-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidin-7-one core with functionalized substituents, including chloromethyl, methoxymethyl, and 4-methoxyphenyl groups. This structure suggests potential utility as an intermediate in pharmaceutical or agrochemical synthesis, where its reactive chloromethyl group enables further derivatization. The methoxy substituents enhance solubility and stability, while the aromatic system may contribute to binding interactions in biologically active molecules. Its well-defined molecular architecture makes it suitable for targeted modifications in medicinal chemistry research. The compound’s purity and structural specificity are critical for reproducible results in synthetic applications. Proper handling is advised due to the presence of the reactive chloromethyl moiety.
<br>5-(Chloromethyl)-2-(methoxymethyl)-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimi din-7(4H)-one structure
936077-59-7 structure
Product Name:<br>5-(Chloromethyl)-2-(methoxymethyl)-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimi din-7(4H)-one
CAS No:936077-59-7
MF:C16H16ClN3O3
MW:333.769542694092
MDL:MFCD09971985
CID:3157191
PubChem ID:16766291
Update Time:2025-10-30

<br>5-(Chloromethyl)-2-(methoxymethyl)-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimi din-7(4H)-one Chemical and Physical Properties

Names and Identifiers

    • <br>5-(Chloromethyl)-2-(methoxymethyl)-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimi din-7(4H)-one
    • 5-(chloromethyl)-2-(methoxymethyl)-3-(4-methoxyphenyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one
    • 5-(Chloromethyl)-2-(methoxymethyl)-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7(1H)-one
    • STK666998
    • 5-(chloromethyl)-2-(methoxymethyl)-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one
    • 936077-59-7
    • 5-(CHLOROMETHYL)-2-(METHOXYMETHYL)-3-(4-METHOXYPHENYL)-4H,7H-PYRAZOLO[1,5-A]PYRIMIDIN-7-ONE
    • AKOS004112207
    • MDL: MFCD09971985
    • Inchi: 1S/C16H16ClN3O3/c1-22-9-13-15(10-3-5-12(23-2)6-4-10)16-18-11(8-17)7-14(21)20(16)19-13/h3-7,19H,8-9H2,1-2H3
    • InChI Key: JAFOCEYZTLJJPD-UHFFFAOYSA-N
    • SMILES: ClCC1=CC(N2C(C(C3C=CC(=CC=3)OC)=C(COC)N2)=N1)=O

Computed Properties

  • Exact Mass: 333.0880191Da
  • Monoisotopic Mass: 333.0880191Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 5
  • Complexity: 577
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 63.2Ų

<br>5-(Chloromethyl)-2-(methoxymethyl)-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimi din-7(4H)-one Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM273191-1g
5-(Chloromethyl)-2-(methoxymethyl)-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one
936077-59-7 97%
1g
$281 2021-08-18
Matrix Scientific
030668-500mg
5-(Chloromethyl)-2-(methoxymethyl)-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one
936077-59-7
500mg
$252.00 2023-09-06
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1615800-1g
5-(Chloromethyl)-2-(methoxymethyl)-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7(1H)-one
936077-59-7 98%
1g
¥2520.00 2024-04-24
Chemenu
CM273191-1g
5-(Chloromethyl)-2-(methoxymethyl)-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one
936077-59-7 97%
1g
$333 2024-07-19
Crysdot LLC
CD11009614-1g
5-(Chloromethyl)-2-(methoxymethyl)-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one
936077-59-7 97%
1g
$297 2024-07-19

Additional information on <br>5-(Chloromethyl)-2-(methoxymethyl)-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimi din-7(4H)-one

Introduction to 5-(Chloromethyl)-2-(methoxymethyl)-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one (CAS No. 936077-59-7)

5-(Chloromethyl)-2-(methoxymethyl)-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. This compound, identified by its CAS number 936077-59-7, belongs to the pyrazolopyrimidine class of molecules, which are well-documented for their role in drug discovery and development. The presence of multiple functional groups, including a chloromethyl moiety and an methoxymethyl group, alongside a 4-methoxyphenyl substituent, makes this molecule a promising candidate for further investigation in medicinal chemistry.

The structural framework of 5-(Chloromethyl)-2-(methoxymethyl)-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one contributes to its versatility in chemical reactions and biological interactions. The pyrazolopyrimidine core is a well-known scaffold in the pharmaceutical industry, with several approved drugs featuring similar structures. The chloromethyl group, in particular, is a reactive site that can participate in nucleophilic addition reactions, enabling the synthesis of more complex derivatives. Additionally, the methoxymethyl group introduces a second point of reactivity, which can be exploited for further functionalization.

Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the potential applications of this compound. Studies have shown that the electronic properties of the 4-methoxyphenyl substituent can influence the binding affinity of the molecule to biological targets. This has led to investigations into its potential as an inhibitor or modulator of various enzymes and receptors. For instance, preliminary computational studies suggest that this compound may interact with proteins involved in metabolic pathways, making it a candidate for treating conditions related to metabolic disorders.

In vitro experiments have begun to explore the biological activity of 5-(Chloromethyl)-2-(methoxymethyl)-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one, with initial results indicating promising effects on certain cellular pathways. The chloromethyl group has been observed to exhibit moderate reactivity towards nucleophiles, which could be leveraged for designing prodrugs or bioconjugates. Furthermore, the presence of both methoxymethyl and 4-methoxyphenyl groups suggests potential interactions with oxygenated species, which could be relevant in redox-based therapies.

The synthesis of this compound has also been optimized to improve yield and purity. Modern synthetic techniques, such as transition-metal-catalyzed cross-coupling reactions, have been employed to construct the pyrazolopyrimidine core efficiently. These methods not only enhance the scalability of production but also allow for the introduction of additional functional groups with precision. The ability to modify the structure systematically is crucial for tailoring the biological activity and pharmacokinetic properties of the molecule.

One particularly intriguing aspect of 5-(Chloromethyl)-2-(methoxymethyl)-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one is its potential role in developing treatments for neurological disorders. The pyrazolopyrimidine scaffold has been associated with molecules that modulate neurotransmitter systems. The combination of a chloromethyl, methoxymethyl, and 4-methoxyphenyl group may confer properties that allow it to interact with specific receptors or enzymes in the brain. Preliminary data from ongoing research suggests that derivatives of this compound could exhibit neuroprotective or anti-inflammatory effects.

The pharmaceutical industry continues to invest in exploring novel heterocyclic compounds like 5-(Chloromethyl)-2-(methoxymethyl)-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one due to their diverse biological activities and synthetic accessibility. The unique blend of functional groups present in this molecule provides a rich foundation for medicinal chemists to develop new therapeutic agents. As research progresses, it is expected that more refined derivatives will be synthesized and tested for their efficacy and safety profiles.

Future directions in the study of this compound may include exploring its role in drug delivery systems. The reactive sites on its structure could be exploited to create prodrugs that release active compounds under specific physiological conditions. Additionally, nanotechnology-based delivery platforms could be integrated with this molecule to enhance its bioavailability and target specificity. Such innovations would not only improve therapeutic outcomes but also expand the applications of pyrazolopyrimidine derivatives in medicine.

In conclusion,5-(Chloromethyl)-2-(methoxymethyl)-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one (CAS No. 936077-59-7) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and potential biological activities. Its synthesis has been refined through modern chemical techniques, enabling further exploration of its medicinal properties. As research continues to uncover new applications for this compound, it holds promise as a versatile scaffold for developing innovative treatments across various therapeutic areas.

Recommended suppliers
Shanghai Joy Biotech Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.